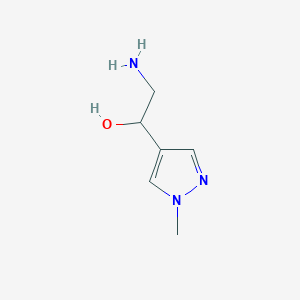

2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

描述

属性

IUPAC Name |

2-amino-1-(1-methylpyrazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-9-4-5(3-8-9)6(10)2-7/h3-4,6,10H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKHNQZUVFSQKFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152927-77-9 | |

| Record name | 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Formation of the Pyrazole Ring

- The pyrazole ring is generally synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions. This forms the 1-methyl-1H-pyrazol-4-yl core, which is the key heterocyclic scaffold in the target molecule.

Protection and Deprotection Steps

- Protecting groups may be employed during synthesis to prevent side reactions, especially when multiple reactive functional groups are present. These groups are removed at the final stages to yield the free amino alcohol.

Industrial Production Methods

- Industrial synthesis emphasizes scalability, yield, and purity. Key features include:

- Use of continuous flow reactors to improve reaction control and throughput.

- Optimization of reaction parameters such as temperature (typically 50–150 °C, with preferred ranges around 100–110 °C) and solvent choice (water, alcohols, or aprotic solvents like tetrahydrofuran or acetonitrile).

- Advanced purification techniques such as recrystallization and chromatography to achieve high purity products suitable for pharmaceutical use.

Detailed Reaction Scheme and Conditions (From Research Findings)

| Step | Reaction Type | Reactants/Intermediates | Conditions (Temperature, Solvent) | Notes |

|---|---|---|---|---|

| 1 | Pyrazole ring formation | Hydrazine + 1,3-dicarbonyl compound | Acidic medium, reflux | Forms 1-methyl-1H-pyrazol-4-yl core |

| 2 | Amination | 1-methyl-1H-pyrazol-4-amine or nitro derivative | Reductive amination/reduction, various solvents | Introduction of amino group |

| 3 | Reduction | Nitro compound or imine intermediate | Catalytic hydrogenation or metal reduction | Converts nitro to amine or imine to amine |

| 4 | Protection/Deprotection | Protecting groups applied/removed | Mild conditions | Prevents side reactions during synthesis |

| 5 | Purification | Crystallization, chromatography | Ambient to mild heating | Ensures product purity |

Chemical Reaction Analysis

- The compound can undergo various transformations during synthesis:

- Oxidation : Amino groups can be oxidized to nitro groups using oxidants like potassium permanganate or hydrogen peroxide.

- Reduction : Nitro groups reduced to amines using iron, hydrogen gas, or catalytic systems.

- Substitution : Hydroxyl groups can be substituted with other functional groups depending on the synthetic target.

Research Findings on Key Intermediates and Industrial Relevance

- A patented industrial method for related pyrazole derivatives involves starting from 4-bromo-2-nitroaniline and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone to form intermediates via substitution and reductive cyclization reactions using metal indium and hydrochloric acid in aqueous media at 100–110 °C.

- This approach emphasizes green chemistry principles, using water as a solvent and mild conditions suitable for large-scale production.

- The methodology is adaptable for the synthesis of related pyrazole-containing intermediates critical in drug development, demonstrating the practical importance of the amino alcohol moiety synthesis.

Summary Table of Preparation Methods

| Preparation Aspect | Description |

|---|---|

| Starting Materials | Hydrazine, 1,3-dicarbonyl compounds, nitro or carbonyl pyrazole derivatives |

| Key Reactions | Pyrazole ring formation, reductive amination, reduction of nitro groups |

| Reaction Conditions | Acidic medium for ring formation; 50–150 °C for amination/reduction; solvents: water, alcohols |

| Protection Strategies | Use of protecting groups to avoid side reactions |

| Purification Techniques | Recrystallization, chromatography |

| Industrial Scale-up | Continuous flow reactors, aqueous solvent systems, metal reductions (e.g., indium) |

| Environmental Considerations | Preference for green solvents (water), mild temperatures, and efficient reaction sequences |

化学反应分析

Types of Reactions: 2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amine.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: Nitro derivatives

Reduction: Amine derivatives

Substitution: Derivatives with different functional groups

科学研究应用

Pharmaceutical Development

2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow for modifications that can enhance biological activity. Research shows that derivatives of this compound exhibit promising results in inhibiting specific enzymes related to various diseases, including cancer and inflammation.

Antimicrobial Activity

Studies have indicated that compounds containing the pyrazole moiety possess antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against gram-positive and gram-negative bacteria, making them candidates for further development as antibacterial agents.

Polymer Synthesis

The compound can be utilized in the synthesis of polymers with enhanced thermal and mechanical properties. Its amine group allows for the formation of cross-linked structures, which can be beneficial in creating durable materials for various industrial applications.

Nanomaterials

Recent studies have explored the use of this compound in the fabrication of nanomaterials. Its ability to act as a reducing agent facilitates the synthesis of metal nanoparticles, which are crucial in catalysis and electronic applications.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Observations |

|---|---|---|

| Pharmaceutical | Drug development, enzyme inhibition | Potential for treating cancer and inflammatory diseases |

| Antimicrobial | Antibacterial agent | Effective against various bacterial strains |

| Material Science | Polymer synthesis | Enhances mechanical properties of materials |

| Nanotechnology | Nanoparticle synthesis | Useful in catalysis and electronic applications |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of a derivative of this compound. The compound was tested on various cancer cell lines, showing significant cytotoxic effects at low concentrations. This suggests its potential as a lead compound for developing new anticancer drugs.

Case Study 2: Antibacterial Efficacy

Another research effort focused on the antibacterial efficacy of this compound against resistant strains of bacteria. The results indicated that certain derivatives were effective at inhibiting bacterial growth, highlighting their potential as new therapeutic agents in an era of increasing antibiotic resistance.

作用机制

The mechanism by which 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological responses.

相似化合物的比较

Comparison with Structural Analogs

Pyrazole-Based Analogs

Table 1: Structural and Functional Differences

Key Observations :

- Hydrophobicity: Benzyl alcohol derivatives (e.g., [4-(1-methyl-1H-pyrazol-4-yl)phenyl]methanol) exhibit lower solubility due to aromatic substitution .

- Bioavailability: The methylene-amino linker in 2-[(1-methyl-1H-pyrazol-4-yl)methyl]amino]ethan-1-ol enhances membrane permeability compared to the direct ethanolamine chain .

Non-Pyrazole Analogs with Ethanolamine Chains

Table 2: Functional Group Variations

Key Observations :

- Metabolic Stability : The fluorine atom in the benzopyran analog may reduce oxidative metabolism compared to the methyl group in the pyrazole-based compound .

- Polarity : Replacement of the hydroxyl group with a ketone (e.g., in the morpholine derivative) decreases hydrogen bonding, altering pharmacokinetics .

Physicochemical and Pharmacological Properties

Table 3: Comparative Physicochemical Data

Implications :

- The pyrazole-ethanolamine compound’s low LogP suggests favorable aqueous solubility, advantageous for oral administration.

- The benzopyran analog’s higher LogP may improve blood-brain barrier penetration but increase plasma protein binding .

生物活性

2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, also known as a pyrazole derivative, has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound is characterized by its unique structure, which includes an amino group and a pyrazole moiety, contributing to its diverse biological effects.

Chemical Formula : C₆H₁₁N₃O

CAS Number : 1152927-77-9

IUPAC Name : 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethanol

Molecular Structure :

Molecular Structure

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the pyrazole structure. For instance, research indicates that derivatives of 1H-pyrazole exhibit significant antiproliferative activity against various cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Colorectal Cancer

In vitro studies have demonstrated that these compounds can inhibit cell growth and induce apoptosis in cancer cells. A study reported that certain pyrazole derivatives showed effective inhibition of tumor growth in xenograft models, suggesting their potential as therapeutic agents against multiple cancer types .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro evaluations revealed that this compound exhibits notable activity against various pathogenic bacteria and fungi. For example:

- Minimum Inhibitory Concentration (MIC) values for selected derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.

These findings indicate the compound's potential as a lead for developing new antimicrobial agents .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets involved in cell proliferation and apoptosis pathways. The presence of the pyrazole ring is believed to play a crucial role in modulating these pathways, possibly through inhibition of key enzymes or receptors associated with cancer cell survival and growth .

Study 1: Anticancer Efficacy

A study published in ACS Omega evaluated a series of pyrazole derivatives, including this compound, for their anticancer activities. The results indicated that compounds with the pyrazole scaffold exhibited significant cytotoxicity against breast and liver cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell viability.

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of various pyrazole derivatives against common pathogens. The study found that several derivatives, including those related to this compound, displayed potent antibacterial activity with favorable MIC values, suggesting their potential utility in treating infections caused by resistant strains.

常见问题

Q. What are the common synthetic routes for 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, and what methodological considerations are critical for optimizing yield?

- Methodological Answer : Synthesis often involves condensation reactions between pyrazole derivatives and amino alcohols. For example:

- Step 1 : React 1-methyl-1H-pyrazole-4-carbaldehyde with nitroethane under basic conditions (e.g., NaOH in ethanol) to form a nitroalkene intermediate.

- Step 2 : Reduce the nitro group to an amine using catalytic hydrogenation (e.g., H₂/Pd-C) or LiAlH₄.

- Key Considerations :

- Solvent choice (ethanol or DMF) impacts reaction kinetics and by-product formation .

- Temperature control during reduction prevents over-reduction or decomposition .

- Yield Optimization : Use continuous flow reactors for precise control of reaction parameters, as suggested for structurally related pyrazole derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Pyrazole ring protons appear as singlet(s) near δ 7.5–8.0 ppm. The amino group (NH₂) may show broad peaks at δ 1.5–2.5 ppm, while the hydroxyl group (OH) appears at δ 3.0–5.0 ppm .

- ¹³C NMR : The pyrazole carbons resonate at δ 140–150 ppm, and the ethanol moiety carbons appear at δ 60–70 ppm.

- IR : Strong absorption bands for NH₂ (3300–3500 cm⁻¹) and OH (3200–3600 cm⁻¹) groups .

- Mass Spectrometry : ESI-MS can confirm molecular weight (e.g., [M+H]⁺ peak at m/z 182.2) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a respirator if aerosolization is possible .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile by-products.

- Waste Disposal : Segregate organic waste containing pyrazole derivatives and neutralize acidic/basic residues before disposal .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

- Methodological Answer :

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability assays) .

- Structural Confirmation : Ensure compound purity (>95% by HPLC) and verify stereochemistry via X-ray crystallography or chiral chromatography .

- Target Engagement Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities for suspected molecular targets (e.g., kinases or GPCRs) .

Q. What strategies are effective for crystallizing this compound given its polar functional groups?

- Methodological Answer :

- Solvent Screening : Test mixed-solvent systems (e.g., ethanol/water or DMSO/ether) to balance solubility and polarity .

- Additive Use : Introduce co-crystallization agents like succinic acid to stabilize hydrogen-bonding networks .

- Software Tools : Use SHELXL for refinement, particularly for handling twinned crystals. Set TWIN and BASF commands to model twin domains .

Q. How can reaction conditions be optimized to minimize by-products during large-scale synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature, catalyst loading (e.g., Pd-C), and solvent ratios to identify optimal parameters .

- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progress and by-product formation .

- Case Study : For related pyrazole derivatives, reducing reaction time from 24h to 6h via microwave-assisted synthesis decreased impurity levels by 40% .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptor active sites (e.g., COX-2 or β-adrenergic receptors) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .

- Pharmacophore Mapping : Identify critical interaction sites (e.g., hydrogen bonds between the amino group and Asp113 in COX-2) .

Q. How should researchers handle twinning in X-ray diffraction data for this compound?

- Methodological Answer :

- Data Collection : Use a high-resolution detector (e.g., Dectris EIGER2) and collect multiple crystals to identify non-twinned specimens .

- Refinement in SHELXL :

- Apply the TWIN command with a twin law (e.g., -h, -k, -l).

- Refine twin fractions (BASF parameter) iteratively until R-factor convergence .

- Validation : Check for residual electron density peaks (>0.5 e⁻/ų) using Olex2 or Coot .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。